2-Phenyl-2-(o-tolyl)acetic acid
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Overview
Description
Scientific Research Applications
Photolytic Transformation Study
A study focused on the photolytic transformation of diclofenac and its major transformation products, including an investigation into previously unreported transformation products. This research provides insights into the degradation pathways of pharmaceutical compounds in aqueous solutions, highlighting the role of UV-irradiation in the transformation process (Eriksson et al., 2010).
Solvolysis Rate Investigation
Research on the rates of solvolysis of deuterated 2-phenylethyl p-toluenesulfonates in formic and acetic acid provided insights into the reaction mechanisms and the effects of deuterium substitution. This study contributes to our understanding of reaction kinetics and mechanisms in organic chemistry (Saunders et al., 1958).
Maillard Reaction Cascade
Investigations into the sugar fragmentation in the Maillard reaction cascade have shed light on the formation of acetic acid through a hydrolytic beta-dicarbonyl cleavage mechanism. This study elucidates the chemical pathways in the Maillard reaction, which is relevant to food chemistry and the formation of flavor compounds (Davidek et al., 2006).
Corrosion Inhibition
Research on pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media combines experimental and theoretical approaches to explore the effectiveness of these compounds in protecting metals from corrosion. This has implications for materials science and engineering, particularly in the development of safer and more efficient corrosion inhibitors (Lgaz et al., 2018).
Vitamin A Esterase Study
A comparative study of vitamin A esterase and cholesterol esterase in rat and chicken liver discusses the biochemical aspects of these enzymes and their roles in metabolism. This research contributes to our understanding of enzymatic processes and their relevance to nutrition and health (Sastry & Ganguly, 1961).
Mechanism of Action
Target of Action
It is known that various bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of 2-phenyl-2-(o-tolyl)acetic acid, have shown clinical and biological applications . These compounds bind with high affinity to multiple receptors, which are helpful in developing new useful derivatives .
Mode of Action
Similar compounds have been found to interact with their targets resulting in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to this compound, have diverse biological activities and affect various biochemical pathways .
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
It is known that phenylacetic acid derivatives, which include 2-Phenyl-2-(o-tolyl)acetic acid, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound could change over time, depending on its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that this compound could interact with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(2-methylphenyl)-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-7-5-6-10-13(11)14(15(16)17)12-8-3-2-4-9-12/h2-10,14H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTHABWVVIKFLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.